5-Bromo-2-chloro-3-nitrobenzoic acid
Overview
Description
5-Bromo-2-chloro-3-nitrobenzoic acid is a compound that is structurally related to various benzoic acid derivatives which have been studied for their potential use in the synthesis of heterocyclic compounds, luminescent materials, and bioactive molecules. Although the specific compound is not directly studied in the provided papers, the related compounds offer insights into the chemical behavior and applications that could be relevant for 5-Bromo-2-chloro-3-nitrobenzoic acid.
Synthesis Analysis
The synthesis of related compounds, such as those derived from 4-Chloro-2-fluoro-5-nitrobenzoic acid, involves the use of multireactive building blocks that can lead to various nitrogenous heterocycles. These methods typically involve immobilization on a polymer support, followed by substitution and cyclization reactions to afford a range of heterocyclic structures . This approach could potentially be adapted for the synthesis of derivatives of 5-Bromo-2-chloro-3-nitrobenzoic acid.
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-Chloro-6-nitro-2-cyclohexylmethylbenzoxazole, has been analyzed using techniques like X-ray crystallography and quantum mechanical methods. These studies reveal non-planar conformations and provide detailed information on the molecular geometry . Similar analyses could be conducted on 5-Bromo-2-chloro-3-nitrobenzoic acid to understand its conformational preferences and how they might influence its reactivity.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives is often influenced by the presence of substituents on the aromatic ring. For instance, the synthesis of hydrazide-hydrazones from 5-bromo-2-iodobenzoic acid involves a condensation reaction, and the resulting compounds exhibit a range of bioactivities . The presence of electron-withdrawing groups such as nitro and halogens can significantly affect the reactivity and the type of chemical transformations that these compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be quite diverse. For example, 2-chloro-5-nitrobenzoic acid complexes with lanthanides have been shown to exhibit luminescent properties, with high quantum yields and long excited state lifetimes . Additionally, the determination of residues of related compounds in various matrices, such as soil and biological samples, has been achieved using chromatographic techniques, indicating the potential for environmental persistence and the need for careful monitoring .
Scientific Research Applications
Synthesis and Chemical Applications
Crystallography and Electronic Structure Studies
The crystal structures of derivatives of 5-Bromo-2-chloro-3-nitrobenzoic acid have been studied, providing insight into the nature of intermolecular interactions and the molecular electrostatic potential. These studies contribute to a better understanding of the compound's physical and chemical properties, which are essential for its application in various fields of research (S. Pramanik, Tanusri Dey, & A. K. Mukherjee, 2019).
Cytotoxic Properties
Research has also explored the cytotoxic properties of compounds related to 5-Bromo-2-chloro-3-nitrobenzoic acid. These studies are crucial in identifying potential therapeutic applications, particularly in the field of cancer research. For example, a study on the synthesis and cytotoxic property of a silver(I) complex involving a derivative of 5-Chloro-2-nitrobenzoic acid highlighted its effectiveness against both carcinoma and normal cells (Nong Wang & Qi Shi, 2011).
Bioactivity Studies
A recent study synthesized novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid and evaluated their cytotoxic and antimicrobial activities. This research contributes to the understanding of the compound's bioactivity and potential pharmaceutical applications (Łukasz Popiołek, Paweł Patrejko, et al., 2020)
Safety And Hazards
5-Bromo-2-chloro-3-nitrobenzoic acid is labeled with the signal word “Warning” and is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment/face protection .
properties
IUPAC Name |
5-bromo-2-chloro-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLINULPTLDKOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-nitrobenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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